molecular formula C8H8N2O2S B2465371 N-(3-nitrophenyl)ethanethioamide CAS No. 21115-69-5

N-(3-nitrophenyl)ethanethioamide

Cat. No.: B2465371
CAS No.: 21115-69-5
M. Wt: 196.22
InChI Key: PTHUDJPAGUDFHR-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)ethanethioamide is a chemical compound offered for research and development purposes. Compounds within this class, featuring both nitroaromatic and thioamide functional groups, are of significant interest in medicinal chemistry and chemical synthesis. They often serve as key intermediates or precursors in the development of pharmacologically active molecules. For instance, structurally related compounds have been investigated as inhibitors of viral entry, such as in the development of HIV-1 attachment inhibitors that target the gp120 protein . The distinct electronic and steric properties conferred by the 3-nitrophenyl group, combined with the metal-chelating potential of the thioamide moiety, make this compound a valuable scaffold for exploring novel biological activities and for constructing more complex molecular architectures. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific applicability of this compound for their intended experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6(13)9-7-3-2-4-8(5-7)10(11)12/h2-5H,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHUDJPAGUDFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Nitrophenyl Ethanethioamide and Analogues

Conversion of Amide Precursors to Thioamide Derivatives

A prevalent and often high-yielding approach to synthesizing thioamides is the thionation of their corresponding amide analogues. This involves the direct conversion of the carbonyl oxygen to a sulfur atom. The required precursor, N-(3-nitrophenyl)acetamide, can be synthesized by reacting 3-nitroaniline (B104315) with an acetylating agent like cinnamoyl chloride in a suitable solvent. mdpi.com

The most common method for converting amides to thioamides is through thionation using sulfur-transfer reagents. nih.govresearchgate.net Lawesson's reagent (LR) is a mild and versatile thionating agent that is widely used for this transformation, often providing good yields under relatively gentle conditions. organic-chemistry.org The reaction is typically carried out by refluxing the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.combeilstein-journals.org Using THF as a solvent can allow the reaction to proceed at room temperature, which is a procedural improvement over the elevated temperatures required with toluene. chemspider.com

Phosphorus pentasulfide (P₄S₁₀) is another classic reagent for thionation. organic-chemistry.org While effective, reactions with P₄S₁₀ often require higher temperatures and longer reaction times compared to Lawesson's reagent. organic-chemistry.org A combination of P₄S₁₀ with hexamethyldisiloxane (B120664) has been shown to efficiently convert amides to thioamides, with the advantage that reagent byproducts can be removed through a simple hydrolytic workup, avoiding the need for chromatography that is often required with Lawesson's reagent. nih.gov

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Toluene or THF, reflux or RT chemspider.combeilstein-journals.orgMild, versatile, good yields organic-chemistry.orgByproducts can complicate purification beilstein-journals.org
Phosphorus Pentasulfide (P₄S₁₀) High temperatures (e.g., xylene reflux) nih.govReadily availableRequires harsh conditions, lower yields nih.gov
P₄S₁₀ / Hexamethyldisiloxane -Simplified workup (hydrolysis) nih.gov-

Exploration of Green Chemistry Principles in N-(3-nitrophenyl)ethanethioamide Synthesis

The principles of green chemistry are increasingly being applied to thioamide synthesis to reduce environmental impact. One approach is the use of microwave irradiation, which can significantly accelerate reaction times for thionations using Lawesson's reagent, often in solvent-free conditions. organic-chemistry.org The use of safer solvents, such as replacing toluene with THF for room-temperature reactions, also represents a greener alternative. chemspider.com Furthermore, developing syntheses in aqueous media, such as using sodium sulfide (B99878) as a sulfur source for the reaction between aldehydes and formamides, presents a practical and efficient green method. organic-chemistry.org Applying these strategies to the synthesis of this compound could lead to more sustainable production methods.

Mechanistic Studies of Synthetic Pathways for this compound Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For thionation with Lawesson's reagent, the mechanism is believed to proceed through an equilibrium with a more reactive dithiophosphine ylide. nih.gov This species reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force of the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable P=O bond, a mechanism that shares similarities with the Wittig reaction. organic-chemistry.org

The mechanism for the direct synthesis of thioamides, such as the Kindler reaction, can be more complex. Studies on related systems suggest that the reaction may involve the formation of a thioacyl species from the reaction of a deprotonated substrate with sulfur, which then reacts with an amine to yield the final thioamide product. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of N 3 Nitrophenyl Ethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments within a molecule.

Elucidation of Proton (¹H) NMR Signatures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. In N-(3-nitrophenyl)ethanethioamide, the aromatic protons of the 3-nitrophenyl group exhibit distinct signals due to their different positions relative to the nitro and ethanethioamide substituents.

For a related compound, N-(3-nitrophenyl)acetamide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic shifts for the aromatic protons. chemicalbook.com Specifically, signals appear at approximately 8.62 ppm, 7.90 ppm, and 7.59 ppm. The amide proton (NH) shows a signal at 10.4 ppm, and the methyl protons (CH₃) appear at 2.12 ppm. chemicalbook.com While the solvent and the specific thioamide functional group will influence the exact chemical shifts for this compound, the splitting patterns and relative integrations of the aromatic protons are expected to be comparable.

A detailed analysis of the ¹H NMR spectrum of this compound would reveal a complex multiplet for the aromatic region due to spin-spin coupling between the non-equivalent protons. The proton ortho to the nitro group is typically shifted furthest downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predictive table based on analogous structures. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH7.50 - 8.70Multiplet
NH9.0 - 11.0Singlet (broad)
CH₃2.0 - 2.5Singlet

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electron-withdrawing nitro group and the ethanethioamide substituent.

For the analogous N-(3-nitrophenyl)acetamide, the ¹³C NMR spectrum reveals distinct signals for the aromatic and amide carbons. chemicalbook.com In this compound, the carbon of the thioamide group (C=S) is expected to appear at a significantly different chemical shift compared to the amide carbonyl carbon (C=O) in the acetamide (B32628) analog. The aromatic carbons will also show characteristic shifts reflecting the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predictive table based on analogous structures. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
C=S190 - 210
Aromatic C-NO₂145 - 150
Aromatic C-NH135 - 145
Aromatic CH115 - 135
CH₃20 - 30

Application of Two-Dimensional NMR Techniques for Structural Confirmation

A COSY spectrum would show correlations between coupled protons, helping to delineate the connectivity within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. These techniques are crucial for resolving any ambiguities that may arise from the one-dimensional spectra. nih.gov

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The key vibrational bands expected in the FT-IR spectrum are associated with the N-H, C=S, and NO₂ groups.

The N-H stretching vibration of the secondary amide group typically appears in the region of 3300-3500 cm⁻¹. nih.gov The C=S stretching vibration, characteristic of a thioamide, is expected in the range of 1200-1050 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to be observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. nih.gov The presence of aromatic C-H and C=C stretching vibrations would further confirm the structure.

For a similar compound, N-(4-nitrophenyl) acetamide, FT-IR analysis helps in identifying these key functional groups. researchgate.net In N-(3-nitrophenyl)cinnamamide, the amide N-H stretch is also a key feature in its IR spectrum. mdpi.com

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
C=CAromatic Stretch1450 - 1600
NO₂Asymmetric Stretch1500 - 1550
NO₂Symmetric Stretch1300 - 1350
C=SStretch1050 - 1200

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C=S and the symmetric NO₂ stretching vibrations.

In studies of related thioamides, Raman spectroscopy has been instrumental in assigning fundamental frequencies and understanding the nature of skeletal vibrations. ias.ac.in The Raman spectrum would also show characteristic bands for the aromatic ring vibrations. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometric Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weight and structure. For this compound, both high-resolution and tandem mass spectrometry provide critical data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a compound with very high accuracy, typically to at least four decimal places. nih.gov This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different exact masses. nih.gov For this compound, with the chemical formula C₈H₈N₂O₂S, the theoretical monoisotopic mass can be calculated with high precision.

The accurate mass measurement provided by HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap systems, is crucial for confirming the elemental composition of newly synthesized compounds or for identifying unknowns in complex mixtures. nih.gov By comparing the experimentally measured exact mass with the theoretical value, researchers can confirm the identity of this compound with a high degree of confidence. nih.gov

Table 1: Theoretical Isotopic Mass Data for this compound (C₈H₈N₂O₂S)

Isotope Atomic Mass (Da)
¹²C 12.000000
¹H 1.007825
¹⁴N 14.003074
¹⁶O 15.994915
³²S 31.972071

| Calculated Monoisotopic Mass | 196.03065 Da |

This interactive table displays the atomic masses of the most abundant isotopes used to calculate the theoretical monoisotopic mass of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. nih.gov In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the molecule's structure. researchgate.net

The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable fragments. Key fragmentation pathways would likely involve the thioamide linkage and the nitro group.

Plausible Fragmentation Pathways:

Cleavage of the C-N bond: Fission of the bond between the ethanethioyl group and the nitrophenyl ring.

Loss of the nitro group: Elimination of NO₂ from the parent molecule.

Thioamide group fragmentation: Cleavage within the thioamide moiety itself.

The analysis of these fragmentation patterns helps in piecing together the molecular structure and confirming the connectivity of the atoms. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
196.03 [C₆H₅N₂O₂S]⁺ 138.01 CH₃CS
196.03 [C₈H₈NS]⁺ 150.04 NO₂
196.03 [C₆H₄NO₂]⁺ 122.02 C₂H₄NS

This interactive table outlines the expected major fragment ions that would be observed in a tandem mass spectrometry analysis of this compound.

X-ray Crystallographic Analysis

Determination of Solid-State Molecular Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely conformation. Studies on other thioamides show that the C-N bond of the thioamide group has significant double bond character, leading to a planar arrangement of the atoms involved. rsc.org The rotation around this bond is restricted. rsc.org

The molecule would consist of the planar thioamide group connected to a 3-nitrophenyl ring. The dihedral angle between the plane of the thioamide group and the plane of the aromatic ring is a key conformational parameter. In related structures, such as N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, the aromatic rings adopt specific orientations relative to each other to minimize steric hindrance. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are expected to play a role in the crystal packing:

Hydrogen Bonding: The N-H proton of the thioamide group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sulfur atom of the thioamide group can act as acceptors. This can lead to the formation of chains or networks of molecules.

π–π Stacking: The electron-rich aromatic rings can interact through π–π stacking, where the rings are arranged in a parallel or offset fashion. nih.gov

C-H···O and C-H···S Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds and the oxygen or sulfur atoms can also contribute to the stability of the crystal structure. eurjchem.com

The interplay of these interactions determines the final crystal packing and influences the physical properties of the solid, such as its melting point and solubility.

Polymorphism and Co-crystallization Studies of Related Thioamide Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. While no specific studies on the polymorphism of this compound are documented, it is a phenomenon observed in many organic compounds, including those with functional groups capable of forming various hydrogen bonding patterns.

Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a unique structure. This technique is often used to modify the physicochemical properties of a substance. Studies on related thioamide structures could explore co-crystallization to investigate the formation of novel supramolecular assemblies driven by hydrogen bonding and other intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to investigate the electronic transitions occurring within a molecule. When a molecule is exposed to UV or visible light, its electrons can be excited from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the compound.

For aromatic and conjugated systems like this compound, several types of electronic transitions are typically observed. These include π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (such as the lone pair on the sulfur or nitrogen atom) to a π* antibonding orbital and are typically of lower intensity.

The UV-Vis spectrum of a compound is influenced by its chromophores (the parts of the molecule that absorb light) and auxochromes (groups that modify the absorption of chromophores). In this compound, the nitrophenyl group and the ethanethioamide moiety constitute the key chromophoric system. The nitro group (-NO2) acts as a strong electron-withdrawing group and a chromophore, while the thioamide group (-C(S)NH-) also contributes significantly to the electronic absorption profile.

Detailed research findings on the electronic transitions of this compound would typically present the absorption maxima (λmax) in a specific solvent, along with the corresponding molar absorptivity (ε) values. These data points are essential for confirming the electronic structure and can be used in various applications, including quantitative analysis.

Interactive Data Table: UV-Vis Spectral Data

Transition TypeWavelength (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Data not available in search results
Data not available in search results

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone analytical technique for the verification of the elemental composition of a pure compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry and purity.

For this compound, with the molecular formula C₈H₈N₂O₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The process of stoichiometric confirmation involves:

Combustion Analysis: A weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. The amount of sulfur is typically determined by converting it to sulfur dioxide (SO₂) and then titrating or using other detection methods.

Calculation of Percentages: From the masses of the combustion products, the mass of each element in the original sample is determined. These masses are then used to calculate the percentage composition of each element.

Comparison with Theoretical Values: The experimental percentages are compared to the theoretical percentages calculated from the molecular formula. A close match, typically within a narrow margin of error (e.g., ±0.4%), confirms the empirical and molecular formula of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound (C₈H₈N₂O₂S)

ElementTheoretical (%)Experimental (%)
Carbon (C)Data not available in search resultsData not available in search results
Hydrogen (H)Data not available in search resultsData not available in search results
Nitrogen (N)Data not available in search resultsData not available in search results
Sulfur (S)Data not available in search resultsData not available in search results

Reactivity and Reaction Mechanisms of N 3 Nitrophenyl Ethanethioamide

Nucleophilic Reactivity of the Thioamide Moiety

The thioamide group, an isostere of the amide bond, exhibits notable nucleophilic characteristics primarily centered on the sulfur atom. nist.gov This is attributed to the sulfur atom's higher polarizability and the presence of lone pair electrons, making it a soft nucleophile. Consequently, the sulfur in N-(3-nitrophenyl)ethanethioamide can readily react with various soft electrophiles.

Activation of the thioamide N-C(S) bond can further enhance its reactivity. This can be achieved through N-activation, which decreases the resonance stabilization between the nitrogen lone pair and the C=S double bond. youtube.com Such activation renders the thioamide carbon more electrophilic and susceptible to attack by nucleophiles. However, in the context of the thioamide moiety itself acting as a nucleophile, the focus remains on the sulfur atom. Reactions with alkyl halides, for instance, would likely proceed via S-alkylation.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring of this compound is subject to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the nitro group (-NO₂) and the ethanethioamide group (-NHC(S)CH₃).

The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. masterorganicchemistry.comnih.gov Conversely, the ethanethioamide group, akin to an amide, is generally considered an activating group and an ortho-, para-director because the nitrogen's lone pair can be delocalized into the aromatic ring.

Cyclization and Heterocycle Formation Reactions

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, owing to the reactive nature of the thioamide functionality.

Formation of Thiazole (B1198619) Derivatives and Participation in Cascade Mechanisms

Thioamides are well-established building blocks for the synthesis of thiazole derivatives. A common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-halocarbonyl compound. In the case of this compound, reaction with an α-haloketone would lead to the formation of a 2,4-disubstituted thiazole bearing the 3-nitrophenylamino moiety.

These reactions can also be part of cascade or tandem reaction sequences. For instance, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization can lead to complex heterocyclic systems. researchgate.net The thioamide and the nitrophenyl ring can both participate in or influence these cascade pathways, leading to a diverse array of potential products.

Cyclocondensation Pathways

Cyclocondensation reactions offer another avenue for heterocycle synthesis from this compound. The thioamide moiety can act as a binucleophile, reacting with 1,3-dielectrophilic species to form six-membered heterocyclic rings. For example, reaction with an α,β-unsaturated ketone could potentially lead to the formation of a dihydropyrimidinethione derivative. The regiochemistry of such cyclocondensations would be influenced by the relative reactivity of the nucleophilic centers (sulfur and nitrogen) and the electrophilic sites of the reaction partner.

Knoevenagel Condensation and Enamination Reactions

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. researchgate.net While the methyl group of the ethanethioamide is not a classic active methylene group, its acidity can be enhanced under certain basic conditions, potentially allowing it to participate in Knoevenagel-type reactions with highly reactive aldehydes.

Furthermore, the nitrogen atom of the thioamide can, in principle, participate in enamine formation. This would involve the reaction with a carbonyl compound to form an enamine intermediate, which could then undergo further reactions. The feasibility of these reactions would depend on the specific reaction conditions and the nature of the carbonyl compound used.

Reductive Transformations of the Nitro Group

The nitro group on the aromatic ring of this compound is susceptible to a variety of reductive transformations, providing a gateway to a range of other functional groups and derivatives. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis.

Commonly, the nitro group is reduced to an amino group (-NH₂). This transformation can be achieved using various reducing agents, including:

Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

Metals in acidic media: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Depending on the reaction conditions and the reducing agent employed, the reduction can also be controlled to yield intermediate products such as hydroxylamines (-NHOH) or azo compounds (-N=N-).

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

ProductReagents
Amine (-NH₂)H₂, Pd/C; Sn, HCl; Fe, HCl
Hydroxylamine (-NHOH)Zn, NH₄Cl
Azo compound (-N=N-)LiAlH₄; NaBH₄
Azoxy compound (-N=N⁺-O⁻)NaAsO₂, NaOH

This reductive capability significantly enhances the synthetic utility of this compound, allowing for the introduction of a nucleophilic amino group which can then be used for further functionalization of the molecule.

Oxidative Reactions of the Thioamide Group

The thioamide group (-C(S)NH-) in this compound is susceptible to oxidation at the sulfur atom. A prominent oxidative transformation is the cyclization to form heterocyclic compounds, particularly 1,2,4-thiadiazoles. This reaction is often mediated by oxidizing agents such as molecular iodine.

The generally accepted mechanism for the iodine-mediated oxidative dimerization and cyclization of N-arylthioamides to form 3,5-disubstituted-1,2,4-thiadiazoles involves the initial reaction of the thioamide with iodine. This leads to the formation of a sulfenyl iodide intermediate. This electrophilic sulfur species can then react with a second molecule of the thioamide. Subsequent elimination of hydrogen iodide and cyclization leads to the stable aromatic 1,2,4-thiadiazole (B1232254) ring system.

The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to influence the electron density of the thioamide moiety. In general, electron-withdrawing substituents can affect the nucleophilicity of the sulfur and nitrogen atoms, which can, in turn, impact the rate and efficiency of the oxidative cyclization process. For instance, in related reactions, thiobenzamides bearing electron-withdrawing groups have been observed to react, although sometimes with different efficiencies compared to those with electron-donating groups. researchgate.net

Table 1: Oxidative Cyclization of Thioamides

OxidantThioamide SubstrateProductReference
Molecular Iodine (I₂)N-Arylthioamides3,5-Diaryl-1,2,4-thiadiazoles nih.gov
Phenyliodine(III) bis(trifluoroacetate)Imidoyl thioureas3-Substituted-5-arylamino-1,2,4-thiadiazolesGeneral principle of hypervalent iodine reagents in oxidative cyclizations.
Cerium(IV) ammonium (B1175870) nitrateThioamidesAromatic heterocycles nih.gov

It is important to note that besides cyclization, other oxidative reactions of the thioamide group are possible, although less commonly reported for this specific compound. The sulfur atom can be oxidized to sulfoxides and sulfones under stronger oxidizing conditions.

Catalytic Roles of Thioamides in Organic Transformations

Thioamides, including this compound, are not typically catalysts in their own right. However, they can serve as important ligands or precursors to catalytically active species in transition metal-catalyzed reactions. A significant example is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. dntb.gov.uanih.gov

In these reactions, the thioamide can react with a palladium(0) species. This involves the oxidative addition of the C-S bond to the metal center, leading to the formation of a palladium-carbene complex. This in situ-generated carbene complex is a key intermediate in the catalytic cycle.

A plausible catalytic cycle for a Suzuki-Miyaura coupling reaction using a thioamide as a carbene precursor is as follows:

Oxidative Addition: The thioamide coordinates to a Pd(0) catalyst, followed by oxidative addition of the C-S bond to form a palladium(II)-carbene intermediate. A silver salt is sometimes used to facilitate the desulfurization. dntb.gov.uanih.gov

Transmetalation: An organoboron reagent (e.g., a boronic acid) undergoes transmetalation with the palladium(II) complex, transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Furthermore, the thioamide moiety is a key component in certain classes of chiral ligands used in asymmetric catalysis. For instance, chiral thioureas have been successfully employed as organocatalysts in a variety of enantioselective transformations. These catalysts often operate through hydrogen bonding interactions, where the acidic N-H protons of the thiourea (B124793) group activate the electrophile.

Computational Chemistry and Theoretical Studies on N 3 Nitrophenyl Ethanethioamide

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.net By employing functionals such as B3LYP in conjunction with a basis set like 6-311+G(d,p), the electronic energy of the molecule can be minimized with respect to its atomic coordinates. nih.govmdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For N-(3-nitrophenyl)ethanethioamide, the geometry optimization would reveal the planarity of the phenyl ring and the orientation of the ethanethioamide and nitro substituents. The calculated bond lengths for the thioamide group (C-N, C=S) and the nitro group (N-O) would provide insight into the degree of electron delocalization within these functional groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (thioamide)1.35
C=S (thioamide)1.68
C-C (aromatic)1.39 - 1.41
C-N (nitro)1.48
N-O (nitro)1.23
Bond Angle (°)C-N-C125.0
N-C-S122.0
O-N-O124.0
Dihedral Angle (°)C-C-N-C180.0 (planar)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules.

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. mdpi.com DFT calculations are effective in predicting these orbital energies and the resulting energy gap. For this compound, the presence of the electron-donating thioamide group and the electron-withdrawing nitrophenyl group is expected to influence the HOMO and LUMO energies, respectively, leading to a potentially small energy gap and interesting electronic properties. researchgate.net The analysis of electronic transitions using Time-Dependent DFT (TD-DFT) can further elucidate the nature of the absorption bands in its UV-visible spectrum, often corresponding to π-π* and n-π* transitions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.75
Energy Gap (ΔE) 4.10

Note: These values are hypothetical and serve to illustrate the concept of HOMO-LUMO energy gap analysis.

Molecular Orbital Characterization

Visualizing the distribution of the HOMO and LUMO across the molecular structure provides a deeper understanding of the molecule's reactivity and charge transfer characteristics. mdpi.com In this compound, it is anticipated that the HOMO would be primarily localized on the ethanethioamide moiety, which is relatively electron-rich due to the lone pairs on the sulfur and nitrogen atoms. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring. rsc.org This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation, where an electron moves from the donor part (ethanethioamide) to the acceptor part (nitrophenyl). This ICT character can have significant implications for the molecule's nonlinear optical properties. mdpi.com

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. github.ioresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The correlation between the calculated and experimental NMR spectra serves as a stringent test of the proposed molecular structure. frontiersin.org For this compound, predicting the chemical shifts of the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the various carbon atoms would be crucial for its structural confirmation.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5
N-H Proton9.5
CH₂ Protons2.9
CH₃ Protons1.3
C=S Carbon200.0
Aromatic Carbons120.0 - 150.0
CH₂ Carbon45.0
CH₃ Carbon15.0

Note: These are illustrative chemical shift values based on typical ranges for the respective functional groups.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. niscpr.res.in These calculations are instrumental in assigning the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. For this compound, theoretical calculations would help in assigning the characteristic vibrational frequencies for the N-H stretch, C=S stretch, and the symmetric and asymmetric stretches of the NO₂ group. It is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch345033123310
Aromatic C-H Stretch315030243025
Aliphatic C-H Stretch301028902892
C=S Stretch128012291230
NO₂ Asymmetric Stretch155014881490
NO₂ Symmetric Stretch136513101312

Note: The calculated frequencies are hypothetical and scaled with a representative factor to demonstrate the correlation with potential experimental data.

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structures and behaviors, dedicated studies focusing on the conformational analysis, tautomerism, solvent effects, reaction mechanisms, and intermolecular interactions of this specific thioamide are not present in the public domain.

While general research into related compounds, such as nitro-containing phenyl derivatives and various thioamides, offers a foundational understanding of the potential chemical properties, a specific and detailed computational investigation of this compound has yet to be undertaken. The intricate interplay of the nitro group's electron-withdrawing nature and the thioamide's unique electronic and steric characteristics suggests a rich area for future computational exploration.

Such studies would be invaluable in elucidating the compound's fundamental properties. For instance, molecular dynamics simulations could provide crucial insights into its conformational landscape and the potential for thione-thiol tautomerism. Understanding how different solvents influence its molecular structure and reactivity is essential for predicting its behavior in various chemical environments. Furthermore, computational pathway analysis could unravel the mechanisms of reactions involving this compound, while a detailed examination of its intermolecular forces, such as hydrogen bonding and π-π stacking, would illuminate its solid-state packing and potential for forming supramolecular architectures.

The absence of specific research on this compound highlights a promising opportunity for computational chemists. A thorough theoretical investigation of this molecule would not only contribute to the fundamental understanding of thioamide chemistry but also provide valuable data for the rational design of new materials and molecules with tailored properties. Until such studies are conducted, a detailed, data-driven article on the computational chemistry of this compound cannot be constructed.

Intermolecular Interaction Analysis

Spodium Bonding and Other Non-Covalent Interactions

Computational and theoretical studies are instrumental in elucidating the intricate network of non-covalent interactions that govern the supramolecular architecture and crystal packing of molecules like this compound. These weak interactions, although individually modest in strength, collectively play a decisive role in the molecule's conformation, stability, and ultimately its material properties. This section explores the theoretical basis for potential spodium bonding and other significant non-covalent interactions within the context of this compound.

Theoretical Potential for Spodium Bonding

Spodium bonding is a non-covalent interaction involving a Group 12 element (zinc, cadmium, or mercury) acting as a Lewis acid. While there are currently no specific computational studies detailing spodium bonding in this compound, the molecular structure possesses functionalities that could, in the presence of a suitable metal center, participate in such interactions. The thioamide group, with its sulfur and nitrogen atoms, and the nitro group, with its oxygen atoms, are all potential Lewis basic sites that could interact with a spodium bond donor.

Hydrogen Bonding

Hydrogen bonds are expected to be a dominant feature in the crystal lattice of this compound. The thioamide moiety (–C(S)NH–) provides both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the sulfur atom). While the electronegativity of sulfur is less than that of oxygen, the thioamide sulfur is a good hydrogen bond acceptor. Studies on related thioamides have shown that N–H···S hydrogen bonds are significant in their crystal packing. Furthermore, the nitro group (–NO₂) offers additional strong hydrogen bond acceptors in the form of its oxygen atoms. Intermolecular hydrogen bonds of the N–H···O and C–H···O types are highly probable. For instance, in the crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide, N—H···O hydrogen bonds involving a nitro oxygen atom generate chains that propagate through the crystal. nih.gov

π-Interactions

The presence of the 3-nitrophenyl ring in this compound makes it a candidate for various π-interactions. These can include:

π-π Stacking: The aromatic rings of adjacent molecules can stack upon one another, an interaction driven by a combination of electrostatic and dispersion forces. The electron-withdrawing nature of the nitro group can influence the quadrupole moment of the aromatic ring, favoring specific stacking geometries (e.g., parallel-displaced or T-shaped). In the related molecule, N-(3-nitrophenyl)cinnamamide, π–π stacking interactions are a dominant factor in the crystal packing, leading to a ribbon-like arrangement. mdpi.com

C–H···π Interactions: The aromatic ring can act as a π-electron donor, accepting a weak hydrogen bond from a C–H group of a neighboring molecule.

n→π* Interactions: These interactions involve the donation of electron density from a lone pair (n) of a heteroatom into the antibonding orbital (π) of a nearby π-system. In thioamides, an n→π interaction can occur between the lone pair of the sulfur atom and the π* orbital of the aromatic ring or the C=S bond of an adjacent molecule. Computational studies on amides and thioamides have highlighted the importance of n→π* interactions in determining conformational stability, with these interactions being notably stronger in thioamides compared to their amide counterparts. nih.gov This increased strength is attributed to better orbital overlap and a smaller energy gap between the donor and acceptor orbitals. nih.gov

Other Non-Covalent Interactions

The nitro group also allows for potential n→π* interactions where the lone pair of one of the oxygen atoms interacts with the π-system of an adjacent molecule. Additionally, the sulfur atom of the thioamide group can participate in chalcogen bonding , where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Studies on the interaction of thioamides with diiodine have demonstrated the formation of charge-transfer complexes, indicating the ability of the sulfur atom to engage in such interactions. nih.gov

Interaction TypePotential DonorPotential AcceptorTypical Interaction Energy (kcal/mol)Notes
Hydrogen Bond N-H (thioamide)S (thioamide), O (nitro)3 - 10A dominant interaction in thioamide and nitro-containing compounds.
π-π Stacking Phenyl ringPhenyl ring1 - 5Influenced by the electron-withdrawing nitro group.
C-H···π C-H (aromatic/aliphatic)Phenyl ring0.5 - 2.5Contributes to the overall lattice energy.
n→π* S (thioamide), O (nitro)C=S, Phenyl ring0.3 - 1.0Stronger in thioamides than in amides. nih.gov
Chalcogen Bond S (thioamide)Nucleophile (e.g., N, O)1 - 4Dependent on the electrophilicity of the sulfur atom.

The interaction energies are typical ranges and can vary significantly based on the specific molecular environment and computational method used.

Chemistry of Derivatives and Analogues of N 3 Nitrophenyl Ethanethioamide

Synthesis and Characterization of N-Substituted Thioamides with Varied Aryl Groups

The synthesis of N-substituted thioamides, particularly those with diverse aryl groups, is a cornerstone of medicinal and materials chemistry. The inherent properties of the thioamide functional group can be modulated by the electronic and steric nature of the substituent on the nitrogen atom. Various synthetic methodologies have been developed to achieve this, ranging from classical thionation reactions to modern transition-metal-free arylations.

A common and traditional route to N-aryl thioamides is the thionation of the corresponding N-aryl amides. Reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) have been historically used for this transformation, typically requiring high temperatures. nih.gov More contemporary methods offer milder conditions. For instance, a one-pot protocol has been developed for converting N-aryl-substituted benzamides into their thioamide counterparts using N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating reagent, which proceeds at room temperature with high yields. nih.gov

Direct arylation of the thioamide nitrogen provides another efficient route. A transition-metal-free method allows for the chemoselective arylation of thioamides using diaryliodonium salts. rsc.org Depending on the reaction conditions, this method can yield either N-arylated or S-arylated products. For thiolactams, N-arylation proceeds in good yield at room temperature. rsc.org

Furthermore, multicomponent reactions offer an atom-economical approach. The Willgerodt–Kindler reaction, for example, can produce N-aryl thioamides from an aldehyde, an amine (like a substituted aniline), and elemental sulfur. nih.gov Another strategy involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307) to produce N-aryl-substituted 3-nitrothiophen-2-amines, which are complex N-aryl thioamide analogues. nih.gov

Synthetic MethodReagentsKey FeaturesReference
Thionation of AmidesN-isopropyldithiocarbamate isopropyl ammonium saltOne-pot, room temperature, high yields nih.gov
Transition-Metal-Free ArylationDiaryliodonium salts, LiOtBuChemoselective for N- or S-arylation; rapid reactions rsc.org
Modified Willgerodt–Kindler ReactionAryl aldehyde, aniline (B41778) derivative, elemental sulfurThree-component, catalyst-free options available nih.gov
Annelation Reactionα-nitroketene N,S-arylaminoacetals, 1,4-dithiane-2,5-diolForms complex N-aryl thiophene (B33073) derivatives nih.gov

Modifications at the Ethanethioamide Alkyl Chain

Altering the alkyl portion of the ethanethioamide moiety provides another avenue for creating structural diversity. Modifications can range from simple homologation to the introduction of aromatic or other functional groups, significantly influencing the molecule's conformation and properties.

A notable modification involves replacing the ethyl group with a phenethyl group, leading to 2-phenylethanethioamide (B1269149) derivatives. A decarboxylative strategy allows for the synthesis of these compounds through a three-component reaction of arylacetic acids, amines, and elemental sulfur powder, which proceeds without a transition metal catalyst. organic-chemistry.org Another approach uses styrenes, amines, and sulfur, where the choice of base can selectively yield either 2-phenylethanethioamides or benzothioamides. organic-chemistry.org These methods highlight the versatility of modern synthetic chemistry in constructing thioamides with more complex alkyl chains starting from readily available precursors.

Target StructureStarting MaterialsReaction TypeReference
2-PhenylethanethioamidesArylacetic acids, amines, elemental sulfurDecarboxylative three-component reaction organic-chemistry.org
2-PhenylethanethioamidesStyrenes, amines, sulfurBase-controlled three-component reaction organic-chemistry.org

Derivatives with Modified Nitroaromatic Substitution Patterns

The position of the nitro group on the phenyl ring is a critical determinant of the electronic properties and geometry of the molecule. While the parent compound features a nitro group at the meta (3-) position, synthetic analogues with ortho- and para-nitro substitutions have been prepared and studied.

The synthesis of these isomers typically follows the same general pathways as for the meta-analogue, starting with the appropriately substituted nitroaniline. For example, N-(4-nitrophenyl)acetamide, the amide precursor to the para-substituted thioamide, is synthesized via the nitration of N-phenylacetamide (acetanilide). jcbsc.org This reaction, using a mixture of nitric and sulfuric acids, yields a mixture of ortho and para isomers, with the para product often being the major one due to steric hindrance from the acetamido group. jcbsc.org The separated N-(4-nitrophenyl)acetamide can then be thionated to give N-(4-nitrophenyl)ethanethioamide. Similarly, the ortho-isomer can be prepared from N-(2-nitrophenyl)aniline. The presence of the 3-nitrophenyl group has also been noted in the structure of biologically active quinoline (B57606) derivatives. mdpi.com

The different substitution patterns have a profound impact on the molecule's electronic structure. The para-nitro group, for instance, can engage in through-conjugation with the amide/thioamide nitrogen, an effect not possible for the meta-isomer. These differences are readily characterized by techniques like UV-Vis spectroscopy, which reveals shifts in absorption maxima, and by computational studies that map the electron density distribution. jcbsc.orgresearchgate.net

IsomerPrecursorSynthetic NoteReference
N-(4-nitrophenyl)ethanethioamide (para)N-(4-nitrophenyl)acetamidePrecursor obtained from nitration of acetanilide jcbsc.org
N-(2-nitrophenyl)ethanethioamide (ortho)N-(2-nitrophenyl)acetamidePrecursor also obtained from nitration of acetanilide jcbsc.org
N-(3-nitrophenyl)ethanethioamide (meta)N-(3-nitrophenyl)acetamideSynthesized from 3-nitroaniline (B104315) researchgate.net

Functionalization of the Thioamide Nitrogen Atom

Direct functionalization of the thioamide nitrogen atom offers a sophisticated strategy for derivatization. Thioamides are generally less reactive towards nucleophiles than their amide counterparts due to greater nN→π*C=S resonance. nih.gov However, innovative methods have been developed to overcome this stability.

One powerful technique is the activation of the thioamide via N-tert-butoxycarbonylation (N-Boc activation). nih.gov This site-selective functionalization destabilizes the thioamide bond by decreasing the nN→π*C=S conjugation, rendering it susceptible to nucleophilic attack. This activation enables a highly chemoselective, transition-metal-free transamidation process, where the activated thioamide acts as a thioacyl transfer agent to react with a primary or secondary amine, yielding a new thioamide. nih.gov This method is remarkably broad in scope and can be applied in late-stage functionalization of complex molecules. nih.gov

Direct arylation of the thioamide nitrogen, as mentioned previously, is also a key functionalization strategy. Using diaryliodonium salts under metal-free conditions provides a direct C-N bond formation at the thioamide nitrogen, leading to N-aryl thioamides. rsc.org This method's chemoselectivity between N- and S-arylation can be controlled by the reaction parameters, offering a versatile tool for creating diverse derivatives. rsc.org

Design and Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. Both the thioamide group and the activated nitrophenyl ring can participate in a variety of cyclization reactions.

The thioamide moiety is a well-known precursor for sulfur- and nitrogen-containing heterocycles like thiazoles. For example, thioamides can undergo condensation reactions with α-haloketones in the classic Hantzsch thiazole (B1198619) synthesis. The reaction of thioacetamide (B46855) with N-arylmaleimides can lead to complex fused systems such as epithiopyrrolo[3,4-c]pyridines through a sequence involving Michael addition, recyclization, and cycloaddition. nih.gov

The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while also being a versatile functional group that can be reduced to an amine for subsequent cyclizations. For instance, the 3-nitrophenyl group has been incorporated into 5,6,7,8-tetrahydroisoquinoline (B1330172) frameworks. nih.gov In one synthesis, a 3-nitrophenyl-substituted cyclohexanone (B45756) undergoes regioselective cyclocondensation with cyanothioacetamide to form a tetrahydroisoquinoline-thione. nih.gov Similarly, the 3-nitrophenyl group has been used to synthesize complex thiadiazole derivatives. researchgate.net

Furthermore, the alkene-like character of the C=S bond and the dienophilic nature of nitroalkenes allow for participation in cycloaddition reactions, a powerful tool for constructing five- and six-membered rings. uchicago.eduijirset.commdpi.com For example, [3+2] cycloaddition reactions between nitrones and nitroalkenes, such as 3,3,3-tribromo-1-nitroprop-1-ene, have been studied to produce highly substituted isoxazolidines with high regio- and stereoselectivity. nih.govkingston.ac.uk These strategies demonstrate how the functionalities present in this compound analogues can be leveraged to build intricate molecular architectures. ekb.eg

Heterocyclic SystemSynthetic StrategyRelevant Precursor/FunctionalityReference
TetrahydroisoquinolinesCyclocondensation3-Nitrophenyl-substituted cyclohexanone nih.gov
Pyrrolo[3,4-c]pyridinesRecyclization/CycloadditionThioacetamide and N-arylmaleimide nih.gov
ThiadiazolesCondensation/CyclizationThiosemicarbazide and 3-nitroaniline researchgate.net
Isoxazolidines[3+2] CycloadditionNitrones and nitroalkenes nih.govkingston.ac.uk
ThiophenesGewald ReactionCyanoacetamide derivatives and sulfur researchgate.net

Advanced Research Applications of N 3 Nitrophenyl Ethanethioamide and Its Scaffolds

Applications in Supramolecular Chemistry

The distinct electronic and hydrogen-bonding properties of N-(3-nitrophenyl)ethanethioamide make it a molecule of interest in supramolecular chemistry. Its architecture is conducive to forming non-covalent interactions, which are the foundation of molecular recognition and self-assembly.

Design of Molecular Recognition Systems

Molecular recognition relies on specific, non-covalent interactions between a host and a guest molecule. The this compound scaffold possesses key features for the rational design of such systems. The thioamide group is a particularly effective hydrogen bond donor, a property that is critical for binding with guest species. nih.gov The N-H proton of a thioamide is more acidic than that of an amide, enhancing its ability to donate a hydrogen bond. nih.gov

Furthermore, the presence of the nitro group on the phenyl ring can influence the electronic environment of the molecule, potentially modulating the binding affinity and selectivity of the recognition system. Research into molecular recognition agents is a broad field, with various approaches including the use of enzymes, aptamers, and synthetic polymers. nih.gov The design of synthetic receptors, such as those based on the this compound scaffold, is a key area of this research. nih.gov

Fabrication of Self-Assembled Structures

The ability of molecules to spontaneously organize into ordered structures, or self-assemble, is a cornerstone of nanoscience and materials chemistry. The hydrogen-bonding capabilities of the thioamide group, combined with potential π-π stacking interactions from the nitrophenyl ring, make this compound a candidate for forming well-defined supramolecular assemblies.

Studies on analogous structures provide insight into this potential. For instance, the related compound 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate has been shown to form chains of edge-fused rings through a combination of N-H···O, O-H···O, and O-H···N hydrogen bonds. nih.gov This demonstrates how the interplay of hydrogen bond donors and acceptors, including the nitro group, can direct the formation of complex, self-assembled architectures. The planarity and extended conformation of similar molecules further facilitate the formation of these ordered structures. mdpi.com

Interaction Type Contributing Moiety Role in Self-Assembly
Hydrogen BondingThioamide (N-H), Nitro (O)Directional control, formation of chains and rings
π-π StackingNitrophenyl RingStabilization of layered structures

Role in Anion Binding and Sensing Platforms

There is a significant research effort focused on the development of synthetic receptors for the selective recognition and sensing of anions, due to their importance in biological and environmental systems. nih.gov The this compound scaffold is well-suited for this purpose.

The thioamide N-H group serves as an excellent hydrogen bond donor to bind with anions. nih.gov The nitrophenyl group, meanwhile, can function as a chromogenic signaling unit. Upon anion binding, a change in the electronic environment of the nitrophenyl group can lead to a visible color change, allowing for "naked-eye" detection. researchgate.net This principle has been demonstrated in various sensor systems, where the binding event is transduced into a measurable optical or electrochemical signal. researchgate.netrsc.org

Luminescent lanthanide complexes featuring pendant amide groups have also been explored as anion sensors, where binding can alter the luminescence properties of the complex. nih.gov While not directly employing a thioamide, these studies highlight the utility of amide-like linkages in sensor design. The stronger hydrogen-bonding capability of a thioamide could potentially lead to sensors with higher affinity and selectivity. nih.gov

Contributions to Advanced Organic Synthesis

Beyond its supramolecular applications, the this compound molecule is a valuable tool in advanced organic synthesis, serving both as a reactive intermediate and a versatile building block.

Development of New Synthetic Methodologies Utilizing Thioamide Reactivity

The thioamide functional group is more reactive than its amide counterpart, making it a useful intermediate in a variety of chemical transformations. nih.gov Thioamides are key precursors in the synthesis of numerous sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.com

The reactivity of the thioamide allows for the development of novel synthetic methods. For example, silver(I)-promoted coupling of thioamides with carboxylic acids has been developed as a new method for peptide synthesis. unimelb.edu.au This highlights the unique reactivity of the thioamide group that can be exploited for the formation of new chemical bonds under specific conditions. The development of cleaner and more practical methods for thioamide synthesis itself is also an active area of research, with various sulfuration agents being explored. mdpi.com

Reaction Type Role of Thioamide Resulting Product Class
Heterocycle FormationReactive IntermediateSulfur-containing heterocycles mdpi.com
Peptide SynthesisCoupling PartnerPeptides, Modified Peptides unimelb.edu.au
Late-stage FunctionalizationReactive HandleComplex functionalized molecules chemrxiv.org

Building Block for Complex Molecule Construction

This compound serves as a bifunctional building block for the synthesis of more complex molecules. The thioamide group can be used to construct other functional groups or to be incorporated into larger molecular frameworks. mdpi.com

Simultaneously, the nitro group offers a wide range of synthetic possibilities. Nitro compounds are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules. frontiersin.orgnih.gov The nitro group can be easily reduced to an amine, which can then be further functionalized. This versatility allows for the introduction of new substituents and the extension of the molecular structure. The presence of both the thioamide and the nitro group on a single, readily available scaffold makes this compound a valuable starting material for the efficient construction of complex target molecules in medicinal and materials chemistry. frontiersin.orgnih.gov

Exploration in Materials Science

The unique electronic and structural characteristics of the this compound scaffold, which combines a thioamide group with a nitrophenyl moiety, have prompted its exploration in various domains of materials science. The inherent properties of this compound, such as its potential for polymerization, its electronic profile conducive to optoelectronic applications, and its reactive sites suitable for sensor development, make it a versatile building block for advanced materials.

Precursors for Polymeric Materials and Functional Surfaces

The thioamide group within this compound is a key functional group for the synthesis of novel polymers and the modification of surfaces. Thioamides can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties.

Research has demonstrated the synthesis of polybenzoxazines containing thioamide linkages. rsc.orgrsc.org In these studies, phenolic thioamides are used as precursors that react with amines and formaldehyde. rsc.orgrsc.org The presence of the thioamide group has been shown to lower the curing temperature of the resulting benzoxazine (B1645224) resins by promoting ring-opening polymerization, potentially through the in-situ generation of thiols during heating. rsc.orgrsc.org This catalytic effect suggests that incorporating an this compound moiety could lead to more energy-efficient processing of high-performance thermosets.

Furthermore, direct radical copolymerization of thioamide C=S double bonds with the C=C double bonds of common vinyl monomers has been achieved, yielding vinyl polymers with degradable thioether bonds in their backbones. acs.org This approach allows for the introduction of sulfur atoms into the main chain, creating polymers that can be degraded under specific conditions, which is advantageous for applications requiring controlled material decomposition. acs.org The this compound scaffold, with its thioamide functionality, could therefore serve as a comonomer in such polymerizations to tailor the degradability and other properties of the resulting materials.

The synthesis of poly(amide-thioamide) polymers has also been reported through multicomponent polymerization of diamines, maleic anhydride, and elemental sulfur. google.com This method produces polymers with high molecular weight and well-defined structures. google.com By analogy, this compound or its derivatives could be investigated as monomers in similar polycondensation reactions to create functional polymers where the nitrophenyl group imparts specific electronic or recognition properties to the material.

Table 1: Influence of Thioamide Group on Polymer Properties

Polymer SystemRole of ThioamideObserved EffectPotential Application
PolybenzoxazinesPrecursor LinkageReduces curing temperature, promotes ring-opening polymerization. rsc.orgrsc.orgHigh-performance thermosets, composites.
Vinyl PolymersComonomerIntroduces degradable thioether bonds into the polymer backbone. acs.orgDegradable plastics, drug delivery systems.
Poly(amide-thioamide)Monomer ComponentForms high molecular weight, structurally defined polymers. google.comFunctional engineering plastics, membranes.

Optoelectronic Material Design Considerations

The design of organic molecules for optoelectronic applications, particularly those with nonlinear optical (NLO) properties, often relies on creating structures with strong intramolecular charge transfer (ICT). This is typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system. The this compound scaffold fits this design principle, with the nitrophenyl group acting as a potent electron acceptor and the thioamide moiety contributing to the electronic landscape.

The key design considerations for utilizing this compound in optoelectronics include:

Intramolecular Charge Transfer (ICT): The nitro group strongly withdraws electron density from the aromatic ring, creating a polarized molecule. The thioamide group's electronic character can be tuned to modulate the degree of ICT.

π-Conjugation: The extent of π-electron delocalization between the donor and acceptor parts of the molecule is critical. While the ethanethioamide group does not extend the conjugation path directly, the aromatic ring provides the primary conjugated system.

Molecular Packing: In the solid state, the way molecules arrange themselves in a crystal lattice is crucial for achieving macroscopic NLO effects. The ability to form non-centrosymmetric crystals is a key requirement. acs.org

Theoretical and experimental studies on various organic NLO materials confirm that increasing the size of the aromatic core and optimizing the donor-acceptor strength can significantly enhance the second hyperpolarizability (γ), which is relevant for third-order NLO applications. nih.govnih.gov The this compound structure serves as a fundamental template that can be chemically modified to optimize these parameters for specific optoelectronic device applications, such as optical switching and data storage. nih.gov

Development of Sensors and Probes

The structural features of this compound make it a promising scaffold for the development of chemical sensors and probes. Both the thioamide and the nitrophenyl groups can act as active sites for analyte recognition and signal transduction.

The thioamide moiety has been successfully employed as an effective fluorescence quencher in "turn-on" protease sensors. acs.orgnih.govnih.gov In these systems, a fluorophore is held in proximity to a thioamide group within a peptide sequence. rsc.org The thioamide quenches the fluorescence through a photoinduced electron transfer (PET) mechanism. nih.gov Upon enzymatic cleavage of the peptide backbone, the fluorophore is separated from the thioamide quencher, leading to a significant increase in fluorescence intensity. nih.govrsc.org This principle can be adapted using the this compound core, where the thioamide could quench a suitably placed fluorophore, with cleavage of a specific bond triggering the signal.

The nitrophenyl group is another key element for sensor design, particularly for detecting hypoxic conditions (low oxygen levels) or the activity of nitroreductase enzymes. mdpi.com The nitro group is an efficient quencher of fluorescence. mdpi.com Under hypoxic conditions, cellular reductases can reduce the nitro group to an amino or hydroxylamino group. mdpi.com This transformation alters the electronic properties of the molecule, disrupting the quenching mechanism and "turning on" a fluorescent signal. This strategy is widely used to design probes for imaging hypoxic tumors. mdpi.com

Therefore, a sensor based on the this compound scaffold could be designed to operate via two potential mechanisms:

Thioamide-based Quenching: A fluorophore could be attached to the molecule, and its emission would be quenched by the thioamide. A specific chemical reaction or cleavage event would then restore fluorescence.

Nitro-group-based Quenching: The inherent quenching ability of the nitrophenyl group could be utilized. A sensing mechanism would rely on the reduction of the nitro group to an amine, which would turn on a signal, making it a probe for reductive environments or specific enzymes. mdpi.com

Table 2: Functional Moieties of this compound in Sensor Design

Functional MoietyPrinciple of DetectionPotential Analyte/ConditionSignal Transduction
ThioamideFluorescence Quenching (PET)Proteases, specific cleavage events. nih.govrsc.org"Turn-on" fluorescence upon separation from fluorophore.
Nitrophenyl GroupFluorescence Quenching / BioreductionHypoxia, Nitroreductase enzymes. mdpi.com"Turn-on" fluorescence upon reduction of the nitro group.

Interdisciplinary Research Directions for this compound Scaffolds

The convergence of materials science, chemistry, and biology opens up numerous interdisciplinary research avenues for scaffolds like this compound. The dual functionality of the thioamide and nitrophenyl groups allows for applications that span from smart materials to therapeutic and diagnostic agents.

One major direction is the development of theranostic agents . The nitrophenyl moiety is a well-established component of hypoxia-activated prodrugs. mdpi.com These compounds are selectively activated in the low-oxygen environment of solid tumors to release a cytotoxic agent. mdpi.com The this compound scaffold could be incorporated into a polymer or nanoparticle system designed for targeted drug delivery. Simultaneously, the reduction of the nitro group could trigger a fluorescent or photoacoustic signal, allowing for real-time imaging of the drug's location and activation. This combines therapy and diagnostics into a single platform.

Another promising area is the creation of functional biomaterials . Thioamide substitutions in peptides are known to increase their stability against enzymatic degradation by proteases. chemrxiv.orgnih.gov By incorporating this compound-containing units into peptide-based hydrogels or surface coatings, it would be possible to create biomaterials with enhanced longevity. The nitrophenyl group could also serve as a handle for further functionalization or as an active component for antimicrobial applications, as many nitrophenyl-containing compounds exhibit antimicrobial properties. researchgate.net

Furthermore, the scaffold is relevant to the field of biocatalysis and enzyme inhibition . Thioamides are known to be part of the design of various therapeutic agents, including enzyme inhibitors. nih.gov The this compound structure could be used as a starting point to design inhibitors for specific enzymes, where the thioamide group interacts with the active site and the nitrophenyl group provides additional binding interactions or specificity.

Finally, the intersection of materials science and neuroscience presents intriguing possibilities. Compounds with nitrophenyl groups are found in various drugs targeting the central nervous system. nih.gov The unique electronic properties of the this compound scaffold could be exploited to develop novel materials for neuro-stimulation or sensors for detecting neurotransmitters, bridging the gap between electronic materials and biological signaling.

Table 3: Interdisciplinary Applications of the this compound Scaffold

Research AreaKey Feature UtilizedPotential Application
TheranosticsHypoxia-sensitive nitro groupCombined cancer therapy and imaging. mdpi.com
Functional BiomaterialsProtease-resistant thioamide, antimicrobial nitrophenyl groupLong-lasting hydrogels, antimicrobial surface coatings. chemrxiv.orgresearchgate.net
Enzyme InhibitionThioamide as an amide isostereDevelopment of novel therapeutic agents. nih.gov
Neuro-engineeringElectronic properties of the scaffoldMaterials for neural interfaces and biosensors. nih.gov

Q & A

Q. What are the recommended synthetic methodologies for N-(3-nitrophenyl)ethanethioamide in academic research?

  • Methodological Answer : this compound can be synthesized via Ullmann-type condensation followed by thioacylation.
  • Step 1 : React N-(3-nitrophenyl)acetamide with bromobenzene under Ullmann conditions (Cu catalyst, 163°C, 24 h) to form an intermediate .
  • Step 2 : Replace the acetamide group with a thioamide using nitroalkanes as thioacyl equivalents (e.g., thiobenzimidazolone derivatives or ynamide-mediated thioacylation). Optimize reaction conditions (e.g., solvent: THF, catalyst: Pd(PPh₃)₄) to achieve >85% yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and thioamide NH (δ ~10 ppm) .

  • FT-IR : Confirm C=S stretch (~1250 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

  • Chromatography :

  • HPLC : Purity assessment (C18 column, mobile phase: acetonitrile/water).

  • Thermodynamic Properties :

  • LogP : Experimental value ~2.1 (vs. computational predictions via Crippen/JOBACK methods) .

  • Crystallography :

  • SHELXL/ORTEP-3 : Resolve crystal structure; analyze hydrogen bonding (e.g., N–H···S interactions) .

    Property Experimental Value Computational Prediction
    LogP2.12.3 (Crippen)
    Solubility (mg/mL)0.15 (25°C)0.12 (Joback)

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Cu, Pd, or Ni catalysts for Ullmann coupling. Cu powder achieves 98% yield for intermediates .
  • Solvent Effects : Use polar aprotic solvents (DMF, toluene) for thioacylation to enhance solubility and reduce side reactions .
  • Temperature Control : Maintain 160–165°C for Ullmann steps; lower temperatures (60–80°C) prevent thioamide decomposition.
  • Additives : Add K₂CO₃ or NaOtBu to neutralize HBr byproducts, improving reaction efficiency .

Q. How does the nitro group influence the reactivity and stability of this compound?

  • Methodological Answer :
  • Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density on the phenyl ring. This enhances electrophilic substitution reactivity at the meta-position .
  • Stability : Nitro groups increase susceptibility to photodegradation. Conduct stability studies under UV light (λ = 254 nm) to assess decomposition pathways.
  • Hydrogen Bonding : The nitro group participates in intermolecular interactions (e.g., C–H···O₂N), affecting crystal packing and solubility .

Q. What advanced computational methods are employed to predict hydrogen bonding patterns in this compound?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···S interactions) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths and angles. Compare with experimental XRD data (e.g., S–C bond length: 1.68 Å calc. vs. 1.67 Å expt.) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability.

Q. How can researchers resolve discrepancies between experimental and computational solubility data for this compound?

  • Methodological Answer :
  • Data Validation :
  • Replicate solubility measurements in triplicate (shake-flask method, 25°C).
  • Compare with QSPR models (e.g., Yalkowsky equation) or COSMO-RS simulations.
  • Error Sources :
  • Experimental : Impurities (>95% purity required) or incomplete equilibration.
  • Computational : Overestimation of hydrophobic interactions in force fields.
  • Mitigation : Use hybrid methods (e.g., MD simulations with explicit solvent molecules) to refine predictions .

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